1-Methyl-1,7-dihydroquinolin-7-one

Description

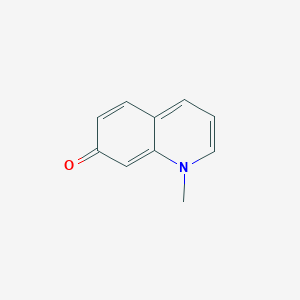

Structure

3D Structure

Properties

IUPAC Name |

1-methylquinolin-7-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-11-6-2-3-8-4-5-9(12)7-10(8)11/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLWHNSXKDOCYJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C2C1=CC(=O)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Chemical Transformations of 1 Methyl 1,7 Dihydroquinolin 7 One

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring System

Electrophilic aromatic substitution (EAS) on the 1-Methyl-1,7-dihydroquinolin-7-one ring system is a key method for introducing new functional groups onto the carbocyclic ring. The reaction's regioselectivity is governed by the combined directing effects of the N-methyl group and the C7-carbonyl group. The nitrogen atom, being part of an enamine-like system within the dihydro-pyridone ring, acts as a powerful electron-donating group. This donation of electron density through resonance activates the aromatic ring, particularly at the ortho (C5) and para (C7) positions relative to the nitrogen's fusion point. However, since the C7 position is occupied by the carbonyl group, the primary activation is directed towards the C5 and, to a lesser extent, the C8 positions.

Conversely, the carbonyl group at C7 is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. Its influence is most strongly felt at the positions ortho and para to it. Despite this, the activating effect of the nitrogen atom generally dominates, making the molecule more reactive than unsubstituted benzene (B151609). total-synthesis.comuci.edu

Common electrophilic substitution reactions like nitration and halogenation are expected to proceed at the C5 and C8 positions. For instance, nitration of quinoline itself, under vigorous conditions, yields a mixture of 5-nitro and 8-nitro derivatives. uop.edu.pk A similar outcome can be anticipated for this compound, with the precise ratio of products depending on the specific reaction conditions. The general mechanism involves the attack of the aromatic π-electrons on the electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com

Nucleophilic Additions and Substitutions on the 1,7-Dihydroquinolin-7-one Core

The 1,7-dihydroquinolin-7-one core is susceptible to nucleophilic attack at two primary locations: the carbonyl carbon and the aromatic ring itself under specific conditions.

The most common site for nucleophilic attack is the electrophilic carbon of the C7-carbonyl group. This reaction follows the general mechanism of nucleophilic acyl substitution. A nucleophile adds to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, and if a suitable leaving group is present, it is expelled. libretexts.org In the case of the ketone at C7, the reaction is typically a nucleophilic addition, where the tetrahedral intermediate is protonated to yield a tertiary alcohol.

Furthermore, the quinoline ring system can undergo nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups. Research on related 1-methyl-nitro-quinolinium salts has shown that they can undergo an oxidative nucleophilic substitution of hydrogen (ONSH), where an external oxidizing agent facilitates the reaction. researchgate.net For example, the reaction of 1-methyl-nitro-quinolinium salts with anilines can produce 2-arylimino derivatives under mild conditions. researchgate.net This suggests that this compound could potentially react with strong nucleophiles at positions activated by the ring nitrogen, such as C2 or C4, especially if the reaction is promoted by an oxidant.

Redox Transformations and Hydrogenation Studies

The redox chemistry of this compound allows for selective modifications of both the carbonyl group and the aromatic system.

The selective reduction of either the carbonyl group or the aromatic ring can be achieved by choosing appropriate reagents and conditions.

Carbonyl Reduction : The C7-carbonyl group can be selectively reduced to a hydroxyl group using standard reducing agents like sodium borohydride. This reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide to yield 1-methyl-1,2,3,4-tetrahydroquinolin-7-ol. libretexts.org

Aromatic Ring Hydrogenation : The hydrogenation of the quinoline aromatic ring typically yields tetrahydroquinoline derivatives. wikipedia.org Catalytic hydrogenation using catalysts like platinum or palladium on carbon (Pd/C) can reduce the benzene portion of the quinoline system. academie-sciences.fr For quinolines, this reduction often leads to 1,2,3,4-tetrahydroquinolines. uop.edu.pk A cobalt-amido cooperative catalyst has been reported for the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines using H₃N·BH₃ as the reductant. nih.gov Further reduction of these intermediates can yield the fully saturated decahydroquinoline. uop.edu.pk The specific outcome depends heavily on the catalyst, pressure, and temperature used.

| Reagent/Catalyst | Target | Product | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | C7-Carbonyl | 1-Methyl-1,2,3,4-tetrahydroquinolin-7-ol | libretexts.org |

| Tin (Sn) and HCl | Aromatic Ring (Partial) | 1,2,3,4-Tetrahydroquinoline derivative | uop.edu.pk |

| H₂ and Platinum (Pt) catalyst | Aromatic Rings (Full) | Decahydroquinoline derivative | uop.edu.pk |

| Cobalt-amido catalyst / H₃N·BH₃ | Pyridine Ring (Partial) | 1,2-Dihydroquinoline (B8789712) derivative | nih.gov |

Dihydroquinolinones can undergo oxidative functionalization at specific positions. A notable example is the manganese-catalyzed asymmetric oxidation of the methylene (B1212753) C–H bond adjacent to the carbonyl group in related dihydroquinolin-4-one systems. acs.orgnih.gov This highly efficient method uses hydrogen peroxide as the oxidant to introduce a ketone, demonstrating that the C8 position in this compound is a potential site for such oxidative functionalization. acs.orgacs.org The reaction proceeds with high enantioselectivity, offering a route to chiral building blocks. acs.org

Additionally, some quinoline derivatives, particularly those with electron-rich substituents like a furan (B31954) ring, are known to undergo oxidative decomposition in the presence of air, leading to a variety of rearranged products. nih.gov This highlights the potential for oxidative instability under certain conditions.

Derivatization Strategies and Functional Group Interconversions

The core structure of this compound can be modified through various derivatization strategies.

The N1-position is a critical site for modification in many quinolone-based compounds, often influencing their biological activity. researchgate.netnih.gov

N-Demethylation : The methyl group at the N1 position can be removed through demethylation processes. wikipedia.org This typically involves treatment with strong reagents that can cleave the N-C bond. This reaction would yield the corresponding N-H compound, 1,7-dihydroquinolin-7-one, which can then be used as a precursor for introducing different substituents at the nitrogen atom.

N-Substituent Variation : In the broader class of fluoroquinolones, modifications at the N1 position are known to be part of the topoisomerase–DNA binding complex, forming hydrophobic interactions. acs.org However, studies have shown that increasing the hydrophobicity of the N1 substituent can sometimes lead to decreased activity due to poor solubility or impaired membrane penetration. acs.org This underscores the importance of carefully selecting substituents at this position to optimize desired properties.

Advanced Spectroscopic and Analytical Characterization Methodologies

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry would be employed to determine the molecular weight and elemental composition of 1-Methyl-1,7-dihydroquinolin-7-one and to study its fragmentation patterns.

HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₀H₉NO).

LC-MS would be used to analyze the purity of the compound and to obtain its mass spectrum. The fragmentation pattern observed in the mass spectrum would provide valuable information for structural confirmation, showing characteristic losses of fragments from the parent molecule.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-methyl-2(1H)-quinolone |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups within a molecule by probing its vibrational modes. When monochromatic light interacts with the molecule, it can absorb photons of specific energies (in IR) or scatter them inelastically (in Raman), corresponding to the energies of molecular vibrations. These vibrational frequencies are characteristic of specific bonds and functional groups.

For this compound, the spectra would be dominated by vibrations associated with its ketone carbonyl group and the aromatic quinoline (B57606) ring system.

The most prominent feature in the IR spectrum of this compound is expected to be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. Generally, saturated ketones exhibit a C=O stretch around 1715 cm⁻¹. However, when a carbonyl group is conjugated with an aromatic ring, as in this molecule, the stretching frequency is lowered due to the delocalization of π-electrons, which weakens the C=O double bond. This effect typically shifts the absorption to a lower wavenumber, often by about 30 cm⁻¹. Therefore, the carbonyl stretching frequency for this compound is anticipated in the range of 1660-1690 cm⁻¹. For comparison, the related compound 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one shows a carbonyl peak at 1659 cm⁻¹.

Aromatic vibrations provide further structural confirmation. The IR and Raman spectra would display a series of bands characteristic of the quinoline scaffold. Aromatic C-H stretching vibrations are typically observed as weak to medium intensity bands above 3000 cm⁻¹. In-plane C-C stretching vibrations within the aromatic ring usually appear in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which can be indicative of the substitution pattern on the aromatic ring, generally produce strong bands in the 675-900 cm⁻¹ range.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group/Vibration | Technique | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Carbonyl (C=O) Stretch | IR | 1660 - 1690 | Strong |

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | Weak to Medium |

| Aromatic C=C Stretch | IR, Raman | 1450 - 1600 | Medium to Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off the electron clouds of the atoms in a single crystal, an electron density map can be generated, revealing atomic positions, bond lengths, and bond angles with high precision.

While specific crystallographic data for this compound is not publicly available, analysis of closely related dihydroquinolinone structures allows for a reliable prediction of its likely solid-state characteristics. For instance, the crystal structure of 4-hydroxy-7,7-dimethyl-1-phenyl-7,8-dihydroquinoline-2,5(1H,6H)-dione was solved in the monoclinic crystal system with a P2₁/n space group. Similarly, other quinolinone derivatives have been characterized, providing a basis for understanding the structural aspects of this class of compounds.

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by intermolecular interactions. For this compound, these interactions would likely include weak C–H···O hydrogen bonds, where the hydrogen atoms of the methyl group or the aromatic ring interact with the oxygen atom of the carbonyl group on an adjacent molecule.

Table 2: Predicted Crystallographic Parameters for this compound (based on analogs)

| Parameter | Predicted Value/Type |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Dominant Intermolecular Interactions | C–H···O hydrogen bonds, π–π stacking |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption of photons promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the molecule's conjugated system.

The UV-Vis spectrum of this compound is expected to show distinct absorption bands due to its conjugated system, which includes the aromatic ring fused with the α,β-unsaturated ketone moiety. The primary electronic transitions would likely be π → π* transitions associated with the aromatic system and n → π* transitions involving the non-bonding electrons of the carbonyl oxygen. Typically, π → π* transitions are high-intensity absorptions, while n → π* transitions are of lower intensity. The exact λmax values would be influenced by the solvent used for the analysis.

Advanced Chromatographic Purity Assessment (e.g., HPLC, GC)

Assessing the purity of a chemical compound is critical for its application. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the premier techniques for this purpose. These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

For a compound like this compound, which is a solid at room temperature and possesses moderate polarity, Reversed-Phase HPLC (RP-HPLC) is a highly suitable method for

Theoretical and Computational Investigations of 1 Methyl 1,7 Dihydroquinolin 7 One

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., DFT, ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for analyzing the electronic structure of molecules like 1-Methyl-1,7-dihydroquinolin-7-one. rsc.orgnih.gov These methods allow for the detailed examination of molecular geometry, orbital interactions, and charge distributions, which are fundamental to understanding the molecule's chemical behavior. ekb.egresearchgate.net

Molecular Geometry Optimization and Conformational Analysis

The first step in computational analysis is typically the optimization of the molecular geometry to find the most stable conformation (the lowest energy state). acs.org For derivatives of quinolinones, methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set are commonly employed to determine optimized geometrical parameters such as bond lengths and angles. ekb.egmdpi.com

Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. mdpi.comacs.org For quinolinone derivatives, this analysis helps identify the most stable conformers by mapping the potential energy surface as a function of key torsional angles. mdpi.com For instance, in a related study, the planar conformation of a quinoline (B57606) derivative was found to be stabilized by an intramolecular hydrogen bond. mdpi.com The study of various conformers is essential as the geometry can significantly influence the molecule's reactivity and spectroscopic properties. scispace.com

Table 1: Calculated Geometrical Parameters for a Quinolinone Derivative This table is illustrative and based on typical data from computational studies of related quinolinone structures.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Lengths (Å) | C7=O | 1.23 |

| N1-C2 | 1.38 | |

| N1-CH3 | 1.47 | |

| C8a-N1 | 1.40 | |

| C6-C7 | 1.45 | |

| **Bond Angles (°) ** | C6-C7-C8 | 118.0 |

| C2-N1-C8a | 121.5 | |

| C5-C6-C7 | 120.5 |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of molecules. numberanalytics.comimperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.comresearchgate.net

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. rsc.org A large energy gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. researchgate.netrsc.org For quinolinone derivatives, DFT calculations are used to compute the energies of these orbitals and other reactivity descriptors. ekb.egrsc.org

Global Reactivity Descriptors:

Ionization Potential (I): I ≈ -EHOMO acs.org

Electron Affinity (A): A ≈ -ELUMO acs.org

Chemical Hardness (η): η = (I - A) / 2 acs.org

Chemical Softness (S): S = 1 / η

Electronegativity (χ): χ = (I + A) / 2 acs.org

Electrophilicity Index (ω): ω = μ² / (2η) where μ is the chemical potential (μ ≈ -χ). acs.orgresearchgate.net

These descriptors provide a quantitative measure of the molecule's reactivity. For example, a higher electrophilicity index indicates a stronger electrophile. rsc.org

Table 2: FMO Analysis and Global Reactivity Descriptors for a Quinolinone System This table presents representative data for a quinolinone derivative, illustrating the application of FMO theory.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.35 |

| ELUMO | -0.43 |

| Energy Gap (ΔE) | 4.92 |

| Ionization Potential (I) | 5.35 |

| Electron Affinity (A) | 0.43 |

| Chemical Hardness (η) | 2.46 |

| Electrophilicity Index (ω) | 1.70 |

Data adapted from a study on a related quinolinone derivative. researchgate.net

Charge Distribution and Electrostatic Potential Mapping

Understanding the charge distribution within a molecule is key to predicting its interaction with other molecules. youtube.com Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the electron density surface. rsc.orgnih.gov

MEP maps use a color scale to indicate charge distribution:

Red: Regions of high electron density (negative potential), susceptible to electrophilic attack.

Blue: Regions of low electron density (positive potential), susceptible to nucleophilic attack.

Green: Neutral regions.

For quinolinone derivatives, MEP analysis can identify the most likely sites for chemical reactions. mdpi.comrsc.org For example, the oxygen atom of the carbonyl group is typically a region of high electron density (red), making it a prime site for electrophilic attack. mdpi.com These calculations are often performed using DFT at a level like B3LYP/6-311G++(d,p). rsc.org

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is an indispensable tool for investigating the detailed pathways of chemical reactions involving quinolinone structures. rsc.orgnih.govupertis.ac.id It allows for the identification of intermediates and transition states, providing a step-by-step understanding of the reaction mechanism. nih.govsci-hub.se

Transition State Localization and Energy Barrier Calculations

A key aspect of mechanistic studies is the localization of transition states (TS), which are the highest energy points along the reaction coordinate. nih.gov The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate. rsc.orgupertis.ac.id

Computational methods like DFT can be used to calculate the geometries and energies of these transition states. nih.govbohrium.com For example, in the study of a Giese addition reaction leading to dihydroquinolinones, the energy barrier was calculated to be 13.2 kcal/mol. rsc.org Similarly, in a cobalt-catalyzed hydrogenation of quinoline, the barrier for the proton transfer step (TS1) was found to be 12.7 kcal/mol. nih.gov Intrinsic Reaction Coordinate (IRC) analysis can be performed to confirm that a located transition state indeed connects the desired reactants and products. nih.gov

Table 3: Calculated Energy Barriers for Reactions Involving Quinolines This table provides examples of calculated energy barriers from computational studies of reactions involving quinoline and its derivatives.

| Reaction Step | System | Computational Method | Energy Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| Giese Addition | Alkene-tethered aryl bromide + α-amino radical | DFT | 13.2 | rsc.org |

| Proton Transfer | Cobalt-hydride species + Quinoline | DFT | 12.7 | nih.gov |

| C-C Bond Cleavage | Rhodium-bicyclobutane complex | PBE0-D3(BJ)/def2-TZVPP | 29.1 | nih.gov |

| Intramolecular Cyclization | Nitrogen radical intermediate | M06-2X/6-311++G(d,p) | 12.67 | bohrium.com |

Solvent Effects in silico

The solvent can have a significant impact on reaction rates and mechanisms. upertis.ac.idacs.org Computational models can account for these effects using various solvation models, such as the Polarizable Continuum Model (PCM) or the SMD solvation model. bohrium.comacs.org These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of energies and geometries in a simulated solvent environment.

For instance, in the visible-light-catalyzed synthesis of a dihydroisoquinolin-1-one, DFT calculations were performed using the SMD solvation model in acetonitrile (B52724) to better reflect the experimental conditions. bohrium.com In another study, the role of the solvent was found to be so crucial that it could control the regioselectivity of a reaction. sci-hub.se Including solvent effects is critical for achieving results that are in good agreement with experimental observations. acs.org

Spectroscopic Property Prediction and Correlation with Experimental Data

General computational chemistry approaches, particularly DFT, are widely used to predict the spectroscopic properties of organic molecules. These methods can provide valuable insights into the electronic structure and behavior of compounds, often showing good correlation with experimental data when available.

The prediction of nuclear magnetic resonance (NMR) parameters is a common application of computational chemistry. Methods like the Gauge-Including Atomic Orbital (GIAO) approach are frequently used in conjunction with DFT to calculate the ¹H and ¹³C NMR chemical shifts of molecules. These theoretical values are then often compared with experimental spectra to confirm structural assignments. The correlation between calculated and experimental shifts can provide a high degree of confidence in the proposed molecular structure.

For related quinolinone structures, researchers have successfully used DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory) to compute chemical shifts that are in good agreement with experimental data, often with high correlation coefficients (R² > 0.98). However, no such specific data has been published for this compound.

Theoretical vibrational frequency analysis is another powerful tool for characterizing molecular structures. DFT calculations are employed to compute the harmonic vibrational frequencies of a molecule in its ground state. These calculated frequencies correspond to the vibrational modes of the molecule, which can be experimentally observed using infrared (IR) and Raman spectroscopy.

To improve the accuracy of the predictions, the calculated frequencies are often scaled by a specific factor to account for theoretical errors and to better match experimental values. Studies on similar quinoline derivatives have demonstrated excellent agreement between scaled theoretical vibrational frequencies and experimental IR and Raman spectra, aiding in the unambiguous assignment of key vibrational bands. Unfortunately, no vibrational analysis studies have been specifically reported for this compound.

Structural Diversity and Non Biological Structure Property Relationships

Synthesis and Characterization of Substituted 1-Methyl-1,7-dihydroquinolin-7-one Analogues

The synthesis of substituted this compound analogues has been achieved through several methodologies, often involving the functionalization of the quinolinone core. A common strategy involves the N-alkylation of the corresponding quinolin-2(1H)-one derivatives. For instance, N-methyl-3-formyl-2-quinolones have been synthesized, showcasing the introduction of a reactive formyl group at the C3 position. preprints.org Similarly, the synthesis of 1-(2-oxo-1,2-dihydroquinolin-7-yl)-1H-pyrrole-2,5-dione derivatives demonstrates the attachment of a maleimide (B117702) moiety at the 7-position, which can be a useful handle for further chemical modifications. preprints.orgmdpi.com

The introduction of substituents at various positions of the quinolinone ring has been extensively studied. For example, a series of 6-cyclic aliphatic amino-7-nitro-3,4-dihydroquinolin-2(1H)-ones were prepared to investigate their structure-activity relationships. scispace.com The synthesis involved the reaction of 5-chloro-2-nitrobenzaldehyde (B146351) derivatives to form the dihydroquinolinone core, followed by the introduction of various cyclic amines at the 6-position and subsequent nitration at the 7-position. scispace.com

Furthermore, a highly substituent-dependent rearrangement has been utilized for the synthesis of 3-methylthioquinolin-2-ones. nih.govacs.org This method employs the intramolecular electrophilic cyclization of N-aryl propynamides, where dimethyl sulfoxide (B87167) (DMSO) acts as both the solvent and the source of the methylthio group. nih.govacs.org The electronic nature of the substituents on the N-aryl group was found to direct the reaction towards the formation of either quinolin-2-ones or spiro scispace.comacs.orgtrienones. nih.gov

The characterization of these synthesized analogues relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for elucidating the precise structure and connectivity of the atoms. nih.govacs.org Infrared (IR) spectroscopy helps in identifying key functional groups, such as the carbonyl group of the quinolinone ring. scispace.com Mass spectrometry (MS) is used to confirm the molecular weight of the synthesized compounds. tandfonline.com

Table 1: Examples of Synthesized Substituted this compound Analogues and Related Derivatives

| Compound Name | Substituents | Synthetic Method Highlights | Characterization Techniques | Reference |

| 7-Methoxy-1-methyl-3-(methylthio)-4-phenylquinolin-2(1H)-one | 7-Methoxy, 1-Methyl, 3-Methylthio, 4-Phenyl | Intramolecular electrophilic cyclization of N-aryl propynamides with DMSO. | ¹H NMR, ¹³C NMR | nih.gov |

| 4-(4-Chlorophenyl)-1-methyl-3-(methylthio)quinolin-2(1H)-one | 4-(4-Chlorophenyl), 1-Methyl, 3-Methylthio | Intramolecular electrophilic cyclization of N-aryl propynamides with DMSO. | ¹H NMR, ¹³C NMR | nih.gov |

| 4-(4-Bromophenyl)-1-methyl-3-(methylthio)quinolin-2(1H)-one | 4-(4-Bromophenyl), 1-Methyl, 3-Methylthio | Intramolecular electrophilic cyclization of N-aryl propynamides with DMSO. | ¹H NMR, ¹³C NMR | nih.gov |

| 6-Morpholino-7-nitro-3,4-dihydroquinolin-2(1H)-one | 6-Morpholino, 7-Nitro | Reaction of 5-chloro-2-nitrobenzaldehyde derivatives followed by amination and nitration. | ¹H NMR, IR | scispace.com |

| 1-(2-oxo-1,2-dihydroquinolin-7-yl)-1H-pyrrole-2,5-dione | 7-(1H-pyrrole-2,5-dione) | Not detailed in the provided search results. | Not detailed in the provided search results. | preprints.orgmdpi.com |

Incorporation of 1,7-Dihydroquinolin-7-one into Fused Polycyclic Systems

The 1,7-dihydroquinolin-7-one scaffold has been successfully incorporated into a variety of fused polycyclic systems, leading to novel molecular architectures with potentially interesting properties. One approach involves the construction of benzofused nitrogen heterocycles through a tandem ynamide benzannulation/ring-closing metathesis strategy. nih.gov This method allows for the efficient synthesis of highly substituted dihydroquinolines which can be further elaborated into more complex polycyclic systems. nih.gov

Another strategy involves the condensation of 7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline with various reagents to form fused heterocyclic rings. For instance, reaction with dimethylacetylenedicarboxylate (DMAD) yields a tricyclic system containing an annulated α-methylene-γ-butyrolactone. nih.gov The Pechmann condensation of the same starting material with ethyl acetoacetate (B1235776) affords a pyrano[3,2-g]quinolin-2-one derivative. nih.gov Furthermore, condensation with methylene-active compounds like ethyl cyanoacetate (B8463686) can lead to the formation of coumarins containing a dihydroquinoline moiety. nih.gov

The synthesis of fused chromeno[4,3-b]pyrrolo[3,2-h]quinolin-7(1H)-one compounds has also been reported. researchgate.net These complex polycyclic systems are constructed in a one-step process from readily available starting materials. researchgate.net Additionally, Rh(III)-catalyzed annulation of unprotected arylamides with 3-diazoquinolinediones has been developed to access fused isochromenoquinolinediones. rsc.org

These synthetic efforts highlight the utility of the 1,7-dihydroquinolin-7-one core as a building block for creating structurally diverse and complex polycyclic molecules.

Influence of Substituents on Chemical Reactivity and Stability

The chemical reactivity and stability of the this compound scaffold are significantly influenced by the nature and position of its substituents. A notable example is the divergent synthesis of 3-methylthioquinolin-2-ones and 3-methylthiospiro scispace.comacs.orgtrienones from N-aryl propynamides. nih.govacs.org The outcome of this reaction is highly dependent on the electronic properties of the para-substituent on the N-aryl group. Mild substituents favor the formation of quinolin-2-ones, while both electron-donating and electron-withdrawing groups can lead to the formation of spiro scispace.comacs.orgtrienones. acs.org This demonstrates a remarkable substituent effect on the reaction pathway.

Furthermore, the stability of dihydroquinoline derivatives can be influenced by their substituents. For example, dihydroquinoline derivatives can be oxidized to the corresponding quinoline (B57606) derivatives using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov The ease of this oxidation can be affected by the substituents present on the dihydroquinoline ring.

Computational studies using density functional theory (DFT) have been employed to understand the electronic structure and predict the chemical reactivity and kinetic stability of dihydroquinolin-4(1H)-one derivatives. acs.org Descriptors such as chemical hardness, chemical potential, electronegativity, and the global electrophilicity index can be calculated from the energies of the frontier molecular orbitals (HOMO and LUMO) to provide insights into the reactivity of these molecules. acs.org

Investigation of Photophysical Properties (e.g., Fluorescence, UV Absorption)

Derivatives of this compound and related quinolinone structures have been investigated for their photophysical properties, including UV absorption and fluorescence. The inherent electronic structure of the quinolinone core often imparts these molecules with interesting optical characteristics.

For instance, a family of synthetic retinoids incorporating a dihydroquinolin-2-one structure was found to exhibit strong fluorescence. acs.org These compounds displayed solvatochromatic behavior, with their absorption and emission spectra being sensitive to the polarity of the solvent. acs.org A bathochromic (red) shift in the absorption and emission was observed in more polar solvents, which is attributed to efficient charge transfer from the electron-donating dihydroquinoline moiety to an acceptor group. acs.org

The fluorescence properties of these compounds have been utilized in practical applications. For example, the increase in fluorescence intensity upon binding to a protein was used to develop a fluorometric titration assay to quantify the binding affinity. acs.org

The synthesis of quinoline derivatives exhibiting significant fluorescence has been achieved through various catalytic methods. nih.gov The photophysical properties of these newly synthesized quinolines were characterized by absorption and photoluminescence measurements, with some compounds showing high fluorescence quantum yields and emitting in the green region of the visible spectrum. nih.gov The presence of an amino group at the 4-aryl substituent of the quinoline backbone was found to be crucial for enhancing the fluorescence properties. nih.gov

Furthermore, fused isochromenoquinolinediones, synthesized via Rh(III)-catalyzed annulation, have shown potential as turn-off fluorescence sensors for the detection of Fe³⁺ ions. rsc.org

Table 2: Photophysical Properties of Selected Dihydroquinolinone and Quinoline Derivatives

| Compound Class | Key Structural Feature | Observed Photophysical Property | Application/Significance | Reference |

| Dihydroquinolin-2-one analogs of retinoic acid | Dihydroquinoline donor, carboxyl acceptor | Strong, solvatochromatic fluorescence | Fluorometric titration assay for protein binding | acs.org |

| 4-Aryl-substituted quinolines | Amino group at the 4-aryl substituent | Significant fluorescence, green emission | Potential for use in luminescent materials | nih.gov |

| Fused isochromenoquinolinediones | Fused polycyclic system | Turn-off fluorescence in the presence of Fe³⁺ | Fluorescent sensor for metal ions | rsc.org |

Applications as Synthetic Intermediates and Reagents in Organic Chemistry

The this compound scaffold and its derivatives are valuable synthetic intermediates and reagents in organic chemistry. Their inherent reactivity and the presence of multiple functionalizable positions make them versatile building blocks for the synthesis of more complex molecules.

The parent compound, 7,8-dihydroquinoline-5(6H)-one, is a key intermediate in the synthesis of various heterocyclic compounds. researchgate.net Similarly, substituted dihydroquinolines serve as precursors for the synthesis of fully aromatic quinolines through dehydrogenation reactions. nih.govorganic-chemistry.org

The tandem ynamide benzannulation/ring-closing metathesis strategy not only provides access to highly substituted dihydroquinolines but also has been applied in the formal total synthesis of natural products like (+)-FR900482. nih.gov This highlights the utility of these dihydroquinoline intermediates in target-oriented synthesis.

Furthermore, the enaminone functionality present in some dihydroquinoline derivatives can act as a leaving group, enabling further synthetic transformations with C-nucleophiles. rsc.org This allows for the diversification of the quinoline core and the introduction of a wide range of substituents.

The synthesis of 1-(2-oxo-1,2-dihydroquinolin-7-yl)-1H-pyrrole-2,5-dione derivatives provides a platform for bioconjugation, as the maleimide group is known to react selectively with thiols, such as those found in proteins. preprints.orgmdpi.com This opens up possibilities for the development of probes and other functional molecules for chemical biology applications.

Emerging Research Directions and Future Perspectives

Development of Green and Sustainable Synthetic Routes for 1-Methyl-1,7-dihydroquinolin-7-one

The push towards environmentally conscious chemistry has profoundly impacted the synthesis of quinoline (B57606) and dihydroquinolinone derivatives. acs.org Traditional methods often rely on harsh conditions, expensive starting materials, and generate significant waste. rsc.org Consequently, modern research emphasizes the development of "green" synthetic protocols characterized by high atom economy, the use of renewable resources, and mild reaction conditions. uq.edu.autandfonline.com

Key strategies in the sustainable synthesis of dihydroquinolinones include:

Use of Earth-Abundant Metal Catalysts: There is a clear trend away from expensive and toxic heavy metals towards catalysts based on iron, copper, and manganese. mdpi.comorganic-chemistry.org For instance, iron(III) chloride has been successfully used to catalyze the one-pot synthesis of quinolines from biomass-derived amino acids and alcohols, using molecular oxygen (O2) as a green oxidant. rsc.org

Environmentally Benign Solvents and Oxidants: Researchers are increasingly replacing hazardous solvents with greener alternatives like water, ethanol, or deep eutectic solvents (DES). tandfonline.comacs.orgacs.org A one-pot, three-component synthesis of pyrimido[4,5-b]quinolones has been developed using water as a solvent and p-toluenesulfonic acid as a catalyst. tandfonline.com Similarly, environmentally friendly oxidants such as O2 and hydrogen peroxide (H2O2) are being explored to replace harsher reagents. rsc.orgmdpi.com

Nanocatalysis: The use of nanoparticle catalysts, such as titanium dioxide nanoparticles (TiO2 NPs), offers advantages like high efficiency, reusability, and often milder reaction conditions. acs.orgnih.gov TiO2 NPs have been employed for the synthesis of 1,2-dihydroquinoline (B8789712) derivatives under solvent-free conditions with good to excellent yields and catalyst reusability for multiple cycles. acs.orgnih.gov

Metal-Free Synthesis: An emerging area is the development of completely metal-free synthetic routes. A reported procedure for carbamoylated dihydroquinolinones uses readily available and non-toxic oxamic acids as radical precursors, with ammonium (B1175870) persulfate acting as a cheap and environmentally friendly initiator. uq.edu.au This method is noted for its operational simplicity, tolerance to air and water, and excellent functional group tolerance. uq.edu.au

Table 1: Comparison of Green Synthetic Strategies for Dihydroquinolinone Scaffolds

| Strategy | Catalyst System | Solvent/Conditions | Key Advantages | Citations |

|---|---|---|---|---|

| Biomass Valorization | Iron(III) Chloride / O₂ | One-pot | Uses renewable feedstocks, green oxidant. | rsc.org |

| Nanocatalysis | TiO₂ Nanoparticles | Solvent-free | High efficiency, catalyst is reusable. | acs.orgnih.gov |

| Metal-Free Radical Annulation | Ammonium Persulfate | Not specified | Avoids metal catalysts, uses inexpensive reagents. | uq.edu.au |

| Deep Eutectic Solvents | CAN or Cu(OAc)₂/TEMPO | Choline Chloride-based DES | Environmentally benign medium, low-cost materials. | acs.org |

| Aqueous Synthesis | p-Toluene Sulfonic Acid | Water | Avoids organic solvents, simple procedure. | tandfonline.com |

Exploration of Novel Catalytic Systems for 1,7-Dihydroquinolin-7-one Synthesis

The synthesis of the dihydroquinolinone core is heavily reliant on catalytic methods, with continuous innovation leading to milder, more efficient, and highly selective reactions. mdpi.com Research is focused on designing new catalytic systems that can construct the heterocyclic ring with high precision and functional group tolerance.

Recent advancements in catalysis for dihydroquinolinone synthesis include:

Multicomponent Multicatalyst Reactions (MC)²R: A highly efficient one-pot synthesis of 3,4-dihydroquinolinones has been achieved using a rhodium/palladium/copper (Rh/Pd/Cu) multimetal catalyst system. organic-chemistry.org This approach involves a sequence of conjugate addition and amidation reactions within a single vessel, which minimizes purification steps and waste generation. organic-chemistry.orgnih.govacs.org

Photoredox Catalysis: Visible-light-induced reactions have emerged as a powerful and sustainable tool. mdpi.com A metal- and additive-free photoredox cyclization of N-arylacrylamides using an organic photocatalyst (4CzIPN) produces dihydroquinolinones in good yields. organic-chemistry.org Palladium photocatalysis has also been used to facilitate reactions involving unactivated alkyl halides. mdpi.com

Earth-Abundant Metal Catalysis: Beyond their green credentials, earth-abundant metals are at the center of novel catalytic discoveries. Nickel-catalyzed systems have been developed for the tandem radical addition/cyclization to form dihydroquinolinones. mdpi.com Similarly, iridium-catalyzed annulation of chalcones with sulfonyl azides provides a pathway to 2-aryl-2,3-dihydro-4-quinolones through the cascade formation of two C-N bonds in one pot. rsc.org

Catalyst-Controlled Regiodivergence: A significant innovation is the use of catalysts to control the regioselectivity of cyclization reactions. Researchers have demonstrated that by selecting the appropriate catalyst, it is possible to direct the intramolecular functionalization of an alkene to form either a five-membered indolinone (via 5-exo-trig cyclization) or a six-membered dihydroquinolinone (via the less favored 6-endo-trig cyclization) from the same starting material. rsc.org

Table 2: Overview of Novel Catalytic Systems for Dihydroquinolinone Synthesis

| Catalyst System | Reaction Type | Key Features | Citations |

|---|---|---|---|

| Rh/Pd/Cu | Multicomponent Multicatalyst | One-pot, three-metal system, minimizes waste. | organic-chemistry.orgnih.govacs.org |

| Iridium | C-H Amidation / aza-Michael Addition | Cascade formation of two C-N bonds. | rsc.org |

| Organic Photocatalyst (4CzIPN) | Photoredox Cyclization | Metal- and additive-free. | organic-chemistry.org |

| Nickel | Tandem Radical Addition/Cyclization | Utilizes an earth-abundant metal catalyst. | mdpi.com |

| Silver | Radical Addition/Cyclization | Uses keto acids for decarboxylative coupling. | mdpi.com |

Advanced Functional Materials Incorporating Dihydroquinolinone Scaffolds (e.g., Organic Electronics, Sensors)

The unique structural and electronic properties of the dihydroquinolinone scaffold make it a valuable building block for advanced functional materials. researchgate.netxdbiochems.com These nitrogen-containing heterocycles are being incorporated into polymers and small molecules for applications in electronics, sensing, and photonics. xdbiochems.comrsc.org

Organic Electronics and Photonics: Dihydroquinolinone derivatives can be used to create polymers with enhanced thermal stability, specific optical properties, or tailored electrical conductivity. xdbiochems.com Their inherent fluorescence and ability to be chemically modified make them suitable for use in dyes, pigments, and other polymeric materials. rsc.org The photophysical properties of newly synthesized dihydroquinolinones are often investigated through absorption and emission spectral studies to evaluate their potential in this area. nih.govacs.org

Chemical Sensors: The reactivity and fluorescence of the dihydroquinolinone core can be exploited for chemical sensing. Certain synthesized dihydroquinolinone derivatives exhibit acidochromism, meaning their color or fluorescence changes in response to pH. acs.org This property makes them promising candidates for the development of highly sensitive pH sensors. acs.org The ability of the nitrogen and oxygen atoms to coordinate with metal ions also suggests potential applications in designing fluorescent chemosensors for detecting specific metal cations. rsc.org

Table 3: Applications of Dihydroquinolinone Scaffolds in Functional Materials

| Application Area | Relevant Property | Potential Use | Citations |

|---|---|---|---|

| Organic Electronics | Electrical Conductivity, Optical Properties | Building blocks for conductive polymers, coatings. | xdbiochems.com |

| Photonics | Fluorescence, UV Absorption | Dyes, pigments, light-harvesting materials. | rsc.org |

| Chemical Sensing | Acidochromism, Fluorescence | pH sensors, metal ion detectors. | acs.orgrsc.org |

| Energy Storage | Enhanced Thermal Stability | Components in materials for energy storage devices. | xdbiochems.com |

Integration with Flow Chemistry and Automated Synthesis Platforms

To improve the efficiency, safety, and scalability of synthesizing this compound and related compounds, researchers are turning to flow chemistry and automated synthesis. beilstein-journals.org Continuous-flow reactors offer significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety when handling hazardous reagents, and the ability to operate at elevated temperatures and pressures. beilstein-journals.orgbeilstein-journals.org

The integration of flow chemistry allows for:

Improved Process Control: Flow reactors enable precise control over reaction parameters such as residence time, temperature, and stoichiometry, leading to higher yields and purities. beilstein-journals.org

Scalability and Productivity: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period or "numbering up" by using multiple reactors in parallel. This can significantly increase productivity, as demonstrated in the flow synthesis of various active pharmaceutical ingredients. mdpi.com

Automation and Optimization: Flow systems can be integrated with online monitoring tools (e.g., FTIR, MS, NMR) and automated feedback loops. beilstein-journals.org This allows for high-throughput screening of reaction conditions and rapid optimization. ruepinglab.com The future of this field may involve the use of artificial intelligence (AI) to automate and intelligently guide the synthesis and optimization process. ruepinglab.comthieme-connect.com

While specific reports on the flow synthesis of this compound are not prevalent, the successful application of flow chemistry to produce other N-heterocycles demonstrates the clear potential and pathway for its adoption. mdpi.com For example, a continuous-flow process using a packed-bed reactor with an immobilized enzyme has been developed for the oxidation of alkenes, a key reaction type in organic synthesis. beilstein-journals.org Such methodologies are directly translatable to the multi-step synthesis of complex molecules like dihydroquinolinones.

Q & A

Q. What are the validated synthetic routes for 1-Methyl-1,7-dihydroquinolin-7-one, and how can reaction conditions be optimized for high yield?

Synthesis typically involves multi-step organic reactions, such as cyclization of substituted acetanilides or condensation of chloroquinoline intermediates. Key methods include:

-

Vilsmeier-Haack reaction for introducing formyl groups .

-

Recrystallization or chromatography for purification to ensure >95% purity .

-

Optimization parameters:

Parameter Optimal Range Temperature 60–80°C Solvent Dichloromethane or THF Catalyst Lewis acids (e.g., AlCl₃)

Yield improvements (from ~40% to 65%) are achieved by controlling stoichiometry and reaction time .

Q. How can structural discrepancies (e.g., tautomerism) in this compound be resolved experimentally?

Use NMR spectroscopy to differentiate tautomers:

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Based on GHS classifications of structurally similar compounds:

- Acute toxicity (Category 4 for oral/dermal/inhalation): Use PPE (gloves, lab coats, goggles) and work in a fume hood .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the neuroprotective potential of this compound in Parkinson’s disease models?

In vivo models :

-

Marmoset 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model : Administer 6 mg/kg MPTP to induce dopaminergic neuron loss. Co-treat with 100 mg/kg this compound orally for 3 weeks.

-

Behavioral endpoints : Locomotor activity, hand-eye coordination, and striatal dopamine levels (HPLC analysis).

Group Striatal Dopamine (% Control) MPTP + Vehicle 5% MPTP + Compound 41% Reference: Similar neuroprotection was observed with modafinil in MPTP models .

Q. What methodologies are suitable for studying binding affinities of this compound with biological targets?

- Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., enzymes) on sensor chips. Measure binding kinetics (KD values) at varying compound concentrations .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for interactions with receptors like NMDA or dopamine transporters .

Q. How can contradictory data on enzyme inhibition (e.g., conflicting IC₅₀ values) be resolved?

-

Standardize assay conditions :

Variable Recommendation pH 7.4 (physiological buffer) Temperature 37°C Substrate concentration Km values for the enzyme -

Validate with orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .

Q. What strategies enhance the bioavailability of this compound for CNS-targeted studies?

- Structural modifications : Introduce polar groups (e.g., hydroxyl or amine) to improve blood-brain barrier permeability .

- Formulation : Use lipid-based nanoparticles (size <100 nm) to enhance solubility and uptake .

Data Analysis & Interpretation

Q. How should researchers interpret mass spectrometry (MS) and infrared (IR) data for purity assessment?

Q. What computational tools are recommended for predicting the pharmacokinetic profile of this compound?

- SwissADME : Predicts logP (2.1), bioavailability score (0.55), and CNS permeability .

- AutoDock Vina : Models docking interactions with targets like tubulin or kinases .

Contradiction Management

Q. How to address conflicting reports on the compound’s toxicity profile?

- Dose-response studies : Test across a wide range (0.1–100 µM) in primary cell lines (e.g., HEK293) to identify LD₅₀ .

- Species-specific assays : Compare rodent vs. primate metabolic pathways using liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.